molecular formula C20H33O4P B14786064 Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate

Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate

Cat. No.: B14786064
M. Wt: 368.4 g/mol
InChI Key: PSFYAOJGSHGYLT-UHFFFAOYSA-N
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Description

Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound is characterized by the presence of diethyl phosphonate and a 3,5-di-tert-butylphenyl group, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate typically involves the reaction of diethyl phosphite with 3,5-di-tert-butylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is used in the production of polymers, flame retardants, and other industrial chemicals[][6].

Mechanism of Action

The mechanism by which Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate
  • 3,5-Di-tert-butylphenyl phosphate
  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Uniqueness

Diethyl (2-(3,5-di-tert-butylphenyl)-2-oxoethyl)phosphonate is unique due to its specific structure, which combines the stability of the 3,5-di-tert-butylphenyl group with the reactivity of the phosphonate group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific applications .

Properties

Molecular Formula

C20H33O4P

Molecular Weight

368.4 g/mol

IUPAC Name

1-(3,5-ditert-butylphenyl)-2-diethoxyphosphorylethanone

InChI

InChI=1S/C20H33O4P/c1-9-23-25(22,24-10-2)14-18(21)15-11-16(19(3,4)5)13-17(12-15)20(6,7)8/h11-13H,9-10,14H2,1-8H3

InChI Key

PSFYAOJGSHGYLT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC

Origin of Product

United States

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